3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803318
InChI: InChI=1S/C15H12ClNO4S/c1-22(18,19)21-12-6-7-13-14(17-20-15(13)9-12)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3
SMILES:
Molecular Formula: C15H12ClNO4S
Molecular Weight: 337.8 g/mol

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate

CAS No.:

Cat. No.: VC14803318

Molecular Formula: C15H12ClNO4S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate -

Specification

Molecular Formula C15H12ClNO4S
Molecular Weight 337.8 g/mol
IUPAC Name [3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate
Standard InChI InChI=1S/C15H12ClNO4S/c1-22(18,19)21-12-6-7-13-14(17-20-15(13)9-12)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3
Standard InChI Key IHGVDAMVDMKURL-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl

Introduction

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is a synthetic compound belonging to the benzoxazole derivatives class. Benzoxazoles are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, and antiviral properties. The incorporation of a chlorobenzyl group and a methanesulfonate moiety in this compound may enhance its pharmacological profile and solubility characteristics.

Synthesis Methodologies

The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate can be approached through several methodologies, typically involving the condensation of 2-aminophenols with different carbonyl compounds. Reaction conditions often involve heating under reflux for several hours, with moderate temperatures (around 80°C) yielding reasonable results.

Potential Applications

Benzoxazole derivatives, including 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate, have potential applications in medicinal chemistry, particularly in drug design and development. These compounds may inhibit certain protein kinases involved in cell signaling pathways associated with cancer and inflammation.

Chemical Reactions and Mechanism of Action

  • Chemical Reactions: This compound can participate in various chemical reactions typical for benzoxazole derivatives, such as nucleophilic substitutions, which often require specific conditions (e.g., polar aprotic solvents) to optimize yield and selectivity.

  • Mechanism of Action: Studies on related benzoxazole compounds suggest they may inhibit certain protein kinases involved in cell signaling pathways associated with cancer and inflammation.

Comparison with Other Benzoxazole Derivatives

CompoundMolecular FormulaMolecular WeightPotential Applications
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonateNot specifiedApproximately 319.79 g/molAnticancer, anti-inflammatory
3-(4-Chloro-phenyl)-benzo[d]isoxazol-6-olC13H8ClNO2245.66 g/molVarious biological activities
Methyl {[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetateC16H10F3NO4337.25 g/molPotential pharmaceutical applications

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